molecular formula C11H12O5 B8317827 Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Cat. No. B8317827
M. Wt: 224.21 g/mol
InChI Key: UZGJXBDUGPTIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07635706B2

Procedure details

A mixture of methyl 2,3-dihydroxy-4-methoxybenzoate (0.176 mol), 1,2-dibromo-ethane (0.282 mol), K2CO3 (0.444 mol) and CuO (1.4 g) in DMF (1000 ml) was stirred for 6 hours, cooled, filtered and the filtrate was evaporated. Water (300 ml) was added. The mixture was extracted twice with DCM (300 ml). The organic layer was separated, washed with a saturated NaHCO3 solution, dried, filtered and the solvent was evaporated. The residue was triturated in DIPE. The precipitate was filtered off and dried, yielding 32.1 g of methyl 2,3-dihydro-8-methoxy-1,4-benzodioxin-5-carboxylate (intermediate 1, mp. 84° C.).
Quantity
0.176 mol
Type
reactant
Reaction Step One
Quantity
0.282 mol
Type
reactant
Reaction Step One
Name
Quantity
0.444 mol
Type
reactant
Reaction Step One
[Compound]
Name
CuO
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([OH:12])=[C:10]([O:13][CH3:14])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].Br[CH2:16][CH2:17]Br.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:14][O:13][C:10]1[C:11]2[O:12][CH2:16][CH2:17][O:1][C:2]=2[C:3]([C:4]([O:6][CH3:7])=[O:5])=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.176 mol
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1O)OC
Name
Quantity
0.282 mol
Type
reactant
Smiles
BrCCBr
Name
Quantity
0.444 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
CuO
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
Water (300 ml) was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with DCM (300 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in DIPE
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=CC=C(C2=C1OCCO2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 32.1 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.